Cefprozil monohydrate
Overview
Description
Cefprozil monohydrate is a semi-synthetic broad-spectrum cephalosporin antibiotic . It is commonly used to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others . It is a cis and trans isomeric mixture (≥ 90% cis) and is a pale yellow to yellow crystalline powder .
Molecular Structure Analysis
Cefprozil monohydrate crystallizes in space group P21 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å3, and Z = 4 . The molecular formula for the monohydrate is C18H19N3O5S.H2O and a molecular weight of 407.45 .Chemical Reactions Analysis
Cefprozil monohydrate is susceptible to degradation under various stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical And Chemical Properties Analysis
Cefprozil monohydrate is a pale yellow to yellow crystalline powder . It is well absorbed (95%) with an average plasma half-life in normal subjects of 1.3 hours .Scientific Research Applications
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Pharmacokinetics and Bioequivalence
- Application : Cefprozil monohydrate is used in pharmacokinetic studies to assess the bioequivalence of different formulations .
- Method : An open-label, randomized, single-dose, two-period, two-group, crossover study was conducted in 60 healthy Chinese volunteers under fasted or fed conditions to assess the bioequivalence between two formulations of cefprozil . Blood samples were collected at specified time intervals, and the plasma concentrations of cis- and trans-cefprozil were determined by a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method .
- Results : The pharmacokinetic parameters of the granule formulation of cefprozil were similar to those of the suspension . The 90% CI values of the GMRs of C_max, AUC_0-t and AUC_0-∞ under both fasted and fed conditions were within the prespecified bioequivalence range (80.00–125.00%) .
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Crystal Structure Analysis
- Application : The crystal structure of Cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .
- Method : The crystal structure was determined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .
- Results : Cefprozil monohydrate crystallizes in space group P21 (#4) with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å3, and Z = 4 .
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Stability Determination
- Application : Cefprozil monohydrate is subjected to various stress degradation conditions recommended by International Conference on Harmonization (ICH) guideline Q1A (R2) to determine its stability .
- Method : Forced degradation studies were carried out for hydrolytic, oxidative, photolytic, and thermal stress conditions .
- Results : The results of this study are not provided in the search results .
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Antibacterial Activity
- Application : Cefprozil monohydrate is used in microbiology to study its antibacterial activity .
- Method : The antibacterial activity of Cefprozil monohydrate is tested against various bacterial species such as streptococci, methicillin-susceptible staphylococci, Listeria monocytogenes, Escherichia coli, Proteus mirabilis, Citrobacter diversus, Klebsiella pneumoniae, Klebsiella oxytoca, Haemophilus influenzae, and Moraxella catarrhalis .
- Results : Cefprozil monohydrate has shown to be active against these bacterial species . It has more in vitro activity than cephalexin and cefaclor against penicillin-resistant pneumococci, penicillin-resistant viridans streptococci, β-lactamase-positive methicillin-susceptible Staphylococcus aureus, and C. difficile .
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Solubility Studies
- Application : Cefprozil monohydrate is used in solubility studies to understand its solubility behavior in water as a function of pH .
- Method : The solubility of Cefprozil monohydrate in water is determined as a function of pH at different temperatures .
- Results : The solubility of Cefprozil monohydrate in water initially decreases with increasing pH, reaches a minimum at the isoelectric point, and then increases .
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Formulation Development
- Application : Cefprozil monohydrate is used in the development of new pharmaceutical formulations .
- Method : A granule formulation of Cefprozil monohydrate has been developed to improve medication adherence . The bioequivalence of the granule formulation to a dry suspension was assessed in healthy Chinese volunteers .
- Results : The pharmacokinetic parameters of the granule formulation of Cefprozil monohydrate were similar to those of the suspension . The granule formulation was determined to be bioequivalent to the suspension under both fasted and fed conditions .
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Drug Delivery Systems
- Application : Cefprozil monohydrate is used in the development of new drug delivery systems .
- Method : A granule formulation of Cefprozil monohydrate has been developed to improve medication adherence . The bioequivalence of the granule formulation to a dry suspension was assessed in healthy Chinese volunteers .
- Results : The pharmacokinetic parameters of the granule formulation of Cefprozil monohydrate were similar to those of the suspension . The granule formulation was determined to be bioequivalent to the suspension under both fasted and fed conditions .
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Antimicrobial Resistance Studies
- Application : Cefprozil monohydrate is used in antimicrobial resistance studies .
- Method : The antibacterial activity of Cefprozil monohydrate is tested against various bacterial species such as streptococci, methicillin-susceptible staphylococci, and Listeria monocytogenes .
- Results : Cefprozil monohydrate has shown to be active against these bacterial species . It has more in vitro activity than cephalexin and cefaclor against penicillin-resistant pneumococci, penicillin-resistant viridans streptococci, β-lactamase-positive methicillin-susceptible Staphylococcus aureus, and C. difficile .
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Pharmacodynamics Studies
- Application : Cefprozil monohydrate is used in pharmacodynamics studies .
- Method : The pharmacodynamics of Cefprozil monohydrate is studied by assessing its activity against various bacterial infections .
- Results : Cefprozil monohydrate, a semisynthetic, second-generation cephalosporin, is used to treat otitis media, soft-tissue infections, and respiratory tract infections .
Safety And Hazards
Cefprozil may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, chills, sore throat, mouth sores, pale or yellowed skin, dark colored urine, fever, confusion or weakness, easy bruising, unusual bleeding, a seizure, or kidney problems . It should be handled with care to avoid dust formation and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-CIRGZYLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefzil | |
CAS RN |
111900-24-4, 121123-17-9 | |
Record name | Cefprozil, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefprozil hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFPROZIL, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.